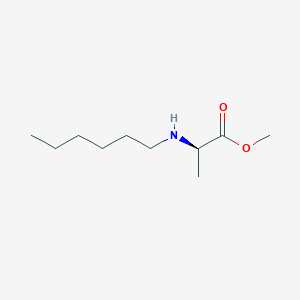

N-hexyl-D-alanine methyl ester

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C10H21NO2 |

|---|---|

Molecular Weight |

187.28 g/mol |

IUPAC Name |

methyl (2R)-2-(hexylamino)propanoate |

InChI |

InChI=1S/C10H21NO2/c1-4-5-6-7-8-11-9(2)10(12)13-3/h9,11H,4-8H2,1-3H3/t9-/m1/s1 |

InChI Key |

JSZMNUNRBZQOIV-SECBINFHSA-N |

Isomeric SMILES |

CCCCCCN[C@H](C)C(=O)OC |

Canonical SMILES |

CCCCCCNC(C)C(=O)OC |

Origin of Product |

United States |

Synthesis and Chemical Transformations of N Hexyl D Alanine Methyl Ester

Methodologies for N-Alkylation of Alanine (B10760859) Derivatives

The introduction of an N-alkyl group, such as the hexyl moiety in N-hexyl-D-alanine methyl ester, is a critical transformation in modifying the properties of amino acids.

Conventional Synthetic Approaches

Traditional methods for the N-alkylation of amino acid esters often involve reductive amination or nucleophilic substitution. d-nb.info Reductive amination typically utilizes an aldehyde (in this case, hexanal) and a reducing agent like sodium cyanoborohydride (NaBH₃CN) to react with the amino group of the D-alanine methyl ester. acs.orgchimia.ch This approach is widely used due to its efficiency.

Another common strategy is the nucleophilic substitution reaction between an amino acid ester and an alkyl halide (e.g., hexyl bromide). d-nb.info However, this method can sometimes lead to over-alkylation, producing dialkylated and even quaternary amine byproducts. chimia.chresearchgate.net To circumvent this, protecting groups are often employed on the nitrogen atom, which are later removed. For instance, sulfonamides can be alkylated and subsequently deprotected. chimia.chresearchgate.net

A robust ruthenium-catalyzed methodology has been developed for the direct N-alkylation of α-amino acid esters with alcohols, offering an atom-economical and base-free alternative that produces water as the only byproduct. d-nb.info This method has shown excellent retention of stereochemical integrity. d-nb.info

Microwave-Assisted Synthesis in Amino Acid Ester Functionalization

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and purities in shorter reaction times. acs.orgresearchgate.netmdpi.com In the context of N-alkylation, microwave irradiation has been successfully applied to the reductive alkylation of glycine (B1666218) methyl esters with various aldehydes, suggesting its applicability to other amino acid esters like D-alanine methyl ester. acs.org This technique is particularly effective for reactions involving polar and ionic species, such as amino acids. researchgate.net The use of microwave irradiation can significantly enhance the efficiency of synthesizing N-alkylated amino acid esters. acs.orgmdpi.com For instance, a study on the synthesis of pyrrolidine (B122466) derivatives from 2-amino acid-derived enamines showed a significant improvement in yields when using microwave irradiation compared to conventional heating. mdpi.com

Esterification Techniques for D-Alanine Methyl Ester Formation

The formation of the methyl ester from D-alanine is a prerequisite for many subsequent modifications, including N-alkylation.

A variety of reagents have been reported for the esterification of amino acids, including protic acids (like gaseous hydrochloric acid, sulfuric acid, and p-toluenesulfonic acid), thionyl chloride, and ion-exchange resins. nih.gov A widely used and convenient method involves the use of trimethylchlorosilane (TMSCl) in methanol (B129727) at room temperature. nih.govresearchgate.net This system efficiently converts amino acids, including D-alanine, into their corresponding methyl ester hydrochlorides in good to excellent yields under mild conditions. nih.govresearchgate.net The general procedure involves adding TMSCl to the amino acid followed by methanol and stirring at room temperature until the reaction is complete as monitored by thin-layer chromatography (TLC). nih.gov

| Reagent/Method | Conditions | Advantages | Disadvantages |

| Trimethylchlorosilane (TMSCl)/Methanol | Room Temperature | Mild conditions, good to excellent yields, compatible with various amino acids. nih.govresearchgate.net | --- |

| Thionyl chloride/Methanol | --- | Widely used. nih.gov | Can have safety and waste disposal issues. nih.gov |

| Protic acids (HCl, H₂SO₄, p-TsOH) | --- | Effective for esterification. nih.gov | Can require harsh reaction conditions. nih.gov |

| Ion-exchange resins (e.g., Amberlyst™-15) | --- | Can simplify workup. nih.gov | May require specific equipment. |

| N-protection, esterification, deprotection | Multi-step | Allows for controlled synthesis. | Tedious and requires multiple steps. nih.gov |

Chiral Synthesis and Stereocontrol in Alanine Ester Production

Maintaining the stereochemical integrity of the chiral center at the alpha-carbon of D-alanine is paramount during synthesis. The "D" configuration is crucial for the specific properties and biological activities of the final compound.

During N-alkylation and esterification, reaction conditions must be carefully controlled to prevent racemization. rsc.org For instance, in peptide coupling reactions involving N-alkylated amino acids, the choice of coupling agents and additives like HOBt (1-Hydroxybenzotriazole) can significantly impact the level of racemization. rsc.org Nuclear magnetic resonance (NMR) techniques are often employed to analyze the diastereomeric products and assess the degree of racemization. rsc.org

The synthesis of chiral ionic liquids from L- and D-alanine tert-butyl esters has demonstrated that the chiral configuration of the starting amino acid ester is retained throughout the synthetic process. nih.govpdx.edu This is confirmed by techniques such as circular dichroism spectroscopy. nih.govpdx.edu Similarly, stereocontrolled synthetic routes have been developed for complex heterocyclic amino esters, where the configuration of the starting material dictates the stereochemistry of the final products. rsc.orgrsc.orgthieme-connect.com These studies underscore the importance of carefully designed synthetic pathways to ensure stereocontrol.

Derivatization Strategies Involving Amine and Ester Functionalities

The N-hexyl and methyl ester groups of this compound provide two reactive sites for further chemical transformations, enabling its use as a versatile building block.

Amidation Reactions and Peptide Coupling Strategies

The primary amine of D-alanine methyl ester, or the secondary amine of this compound, can participate in amidation reactions to form peptide bonds. The synthesis of peptides containing N-alkylated amino acids can be challenging due to the steric hindrance of the N-alkyl group, which can lead to slower coupling rates and side reactions. researchgate.netcsic.es

To overcome these challenges, specialized coupling reagents and methodologies have been developed. For example, the use of in situ generated Fmoc-protected amino acid chlorides has been shown to facilitate racemization-free peptide coupling with N-methyl amino acids. researchgate.net Another efficient method for sterically hindered N-alkyl amino acids involves the use of triphosgene (B27547) in combination with specific bases. researchgate.net

Cesium carbonate has been shown to promote the direct amidation of unactivated esters with amino alcohol derivatives, a reaction that is sensitive to steric hindrance. acs.org The presence of a hydroxyl group on the amine nucleophile is crucial for this reaction to proceed. acs.org Boronic acid has also been used as a catalyst for the amidation of N-hydroxy amino acid methyl esters with amino acid tert-butyl esters, yielding dipeptide derivatives without racemization. chubu.ac.jp These advanced coupling strategies are essential for incorporating this compound into larger peptide structures.

N-Alkylation Reactions of Alanine Methyl Esters

The selective mono-N-alkylation of amino acid esters like D-alanine methyl ester presents a chemical challenge due to the potential for over-alkylation, where the secondary amine product reacts further to form a tertiary amine. nottingham.ac.uk Consequently, various synthetic strategies have been developed to control this reactivity and achieve high yields of the desired mono-alkylated product while preserving the stereochemical integrity of the chiral center. d-nb.infonih.gov

Reductive Amination

Reductive amination is a conventional and widely used method for preparing N-alkyl amino acids. nih.gov This pathway involves the reaction of D-alanine methyl ester with hexanal. The initial reaction forms a Schiff base or imine intermediate, which is then reduced in situ to the target secondary amine, this compound.

Common reducing agents for this transformation include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). acs.org Catalytic hydrogenation, often using catalysts like Raney Nickel or palladium on carbon (Pd/C) under a hydrogen atmosphere, is also an effective method. researchgate.net While robust, this pathway's efficiency can be limited by the stability and availability of the aldehyde substrate. d-nb.info Enzyme-catalyzed reductive aminations, employing imine reductases (IREDs) or amino acid dehydrogenases, represent a greener alternative, often providing high enantioselectivity under mild conditions. nih.govnih.gov

Nucleophilic Substitution with Alkyl Halides

Direct N-alkylation via nucleophilic substitution is another traditional route. nih.gov In this method, D-alanine methyl ester hydrochloride is treated with a hexyl halide, such as 1-bromohexane (B126081) or 1-iodohexane, in the presence of a base. The base, typically an organic amine like triethylamine (B128534) (TEA) or diisopropylethylamine (DIPEA), neutralizes the hydrochloride salt and facilitates the nucleophilic attack of the primary amine on the alkyl halide.

A significant drawback of this method is the lack of selectivity, often leading to a mixture of mono-alkylated, di-alkylated, and unreacted starting materials. d-nb.info The formation of stoichiometric amounts of salt byproducts also reduces the atom economy of the reaction. nih.gov

Ruthenium-Catalyzed N-Alkylation with Alcohols

More recently, direct N-alkylation using alcohols as the alkylating agents has emerged as a highly atom-economic and environmentally benign strategy. d-nb.infonih.gov This "borrowing hydrogen" methodology utilizes a ruthenium catalyst to temporarily oxidize the alcohol (hexanol) to an aldehyde (hexanal). organic-chemistry.orgorganic-chemistry.org The aldehyde then reacts with the amino ester to form an imine, which is subsequently reduced by the same catalyst using the hydrogen that was "borrowed" from the alcohol. The only byproduct of this elegant one-pot reaction is water. d-nb.info

Research has shown that this ruthenium-catalyzed approach, often enhanced with a co-catalyst like diphenylphosphate, allows for the selective mono-N-alkylation of various amino acid esters with excellent retention of stereochemistry. d-nb.infonih.gov Studies on the functionalization of the alanine backbone have demonstrated that pentyl esters can be successfully N-alkylated with various alcohols, achieving good isolated yields (66–79%) and high enantiomeric excess retention (92–97%). nih.gov

Table 1: Comparison of N-Alkylation Methods for Alanine Esters This table presents representative data for N-alkylation reactions of alanine esters based on findings for similar systems in the literature.

| Method | Alkylating Agent | Catalyst/Reagent | Solvent | Temp. (°C) | Yield | Stereochemical Retention | Citation(s) |

| Reductive Amination | Hexanal | NaBH(OAc)₃ | Dichloroethane | RT | Good | High | acs.org |

| Nucleophilic Substitution | 1-Bromohexane | DIPEA | Acetonitrile (B52724) | RT | Moderate | High | nih.gov |

| Catalytic Alkylation | Pentanol | Ru-complex / (PhO)₂PO₂H | Toluene | 100 | 66-79% | 92-97% | nih.gov |

Biological and Ecological Significance of N Acyl Alanine Methyl Esters

Antimicrobial Activities of N-Acyl Alanine (B10760859) Methyl Esters

Several studies have reported on the antimicrobial properties of N-acyl alanine methyl esters, suggesting a potential role in mediating competitive interactions between microorganisms. While often described as minor or moderate, these activities are ecologically relevant. For example, certain NAME derivatives have demonstrated inhibitory effects against various bacteria.

One study found that concentrations of C16:1-NAME produced by Roseovarius tolerans EL-164 in batch cultures were sufficient to inhibit the growth of Maribacter sp. 62-1, a member of the Flavobacteriia. Another compound, identified as a hydroxylated NAME, showed moderate antibacterial activity against microorganisms such as Bacillus, Streptococcus, and Micrococcus strains.

The antimicrobial activity appears to be specific, with different NAMEs potentially targeting different microorganisms. The table below summarizes some of the observed antimicrobial activities of specific NAMEs.

| Compound/Extract from | Target Organism | Observed Effect |

| Roseovarius sp. D12_1.68 (producing NAVME and NABME) | Rhodobacteraceae sp. TL | Antimicrobial activity |

| C16:1-NAME from Roseovarius tolerans EL-164 | Maribacter sp. 62-1 (Flavobacteriia) | Growth inhibition |

| Hydroxylated NAME | Bacillus, Streptococcus, Micrococcus strains | Moderate antibacterial activity |

This table is generated based on available research findings and is not exhaustive.

Antialgal Activities of N-Acyl Alanine Methyl Esters

In addition to their antimicrobial properties, N-acyl alanine methyl esters have been documented to exhibit antialgal activities. This suggests a role in the chemical ecology of marine environments, particularly in the interactions between bacteria and phytoplankton. The antialgal effects, similar to the antimicrobial ones, have been characterized as minor to moderate but are considered ecologically significant.

Research has shown that NAMEs can inhibit the growth of certain diatom species. For instance, nanomolar concentrations of C16:1-NAME have been reported to have an inhibitory effect on the growth of the diatom Skeletonema costatum. Extracts from Roseovarius sp. D12_1.68, which produces N-acylvaline methyl esters (NAVME) and N-acyl-2-aminobutyric acid methyl esters (NABME), also demonstrated antialgal activity against Skeletonema costatum.

These findings support the hypothesis that bacteria-producing NAMEs may play a role in controlling phytoplankton populations in their immediate vicinity, which is a crucial aspect of marine microbial loop dynamics.

| Compound/Extract from | Target Organism | Observed Effect |

| C16:1-NAME from Roseovarius tolerans EL-164 | Skeletonema costatum CCMP 1332 (Diatom) | Growth inhibition |

| Roseovarius sp. D12_1.68 (producing NAVME and NABME) | Skeletonema costatum | Antialgal activity |

This table is generated based on available research findings and is not exhaustive.

Broader Ecological Impact in Specific Environments

The production of N-acyl alanine methyl esters by members of the Roseobacter group points to a significant ecological role within marine ecosystems, where these bacteria are abundant and metabolically diverse. Roseobacters are often found in association with marine algae and other organisms, and the secondary metabolites they produce, including NAMEs, are thought to mediate these interactions.

The demonstrated antimicrobial and antialgal activities of NAMEs suggest that they function as allelochemicals, influencing the surrounding microbial and algal communities. This can have cascading effects on the broader ecosystem, for example, by structuring the microbial communities on the surfaces of macroalgae or influencing the dynamics of phytoplankton blooms. The production of these compounds could provide a competitive advantage to the producing bacteria, allowing them to secure resources and deter competitors.

The fact that NAMEs and AHLs are produced by the same organisms but have different production patterns and biological activities suggests a sophisticated chemical arsenal (B13267) that allows these bacteria to respond to different environmental cues and challenges. While AHLs are involved in intraspecies communication, NAMEs appear to be more involved in interspecies interactions, acting as antibiotics or algicides. Further research into the diversity and function of NAMEs will likely uncover more about their importance in the chemical ecology of marine environments.

Advanced Analytical Methodologies for N Hexyl D Alanine Methyl Ester Quantification and Characterization

Chromatographic Separation Techniques for N-Acyl Alanine (B10760859) Methyl Esters

Chromatographic methods are fundamental for isolating and quantifying N-acyl alanine methyl esters (NAMEs) from complex mixtures. These techniques leverage the differential partitioning of analytes between a mobile phase and a stationary phase to achieve separation.

Gas Chromatography (GC) and GC-Mass Spectrometry (GC-MS) for Metabolite Profiling

Gas chromatography, particularly when coupled with mass spectrometry, is a powerful tool for the metabolite profiling of volatile and semi-volatile compounds like N-acyl alanine methyl esters. For analysis, non-volatile amino acid esters often require derivatization to increase their volatility. sigmaaldrich.com A common two-step derivatization process involves esterification of the carboxyl group followed by acylation of the amino group to produce stable derivatives suitable for GC analysis. nih.govsigmaaldrich.com

In the context of metabolite profiling, such as analyzing bacterial culture extracts, GC-MS allows for both the identification and quantification of specific NAMEs. nih.govnih.gov Isotope dilution analysis, where a known amount of an isotopically labeled internal standard is added to the sample, can be used for accurate quantification. nih.gov The separation is typically performed on a fused silica (B1680970) capillary column, such as an HP-5MS, which is a non-polar column suitable for a wide range of compounds. nih.govresearchgate.net The mass spectrometer detects the separated compounds, and the resulting mass spectra provide fragmentation patterns that are characteristic of the molecule's structure, allowing for confident identification. researchgate.netnist.gov

Table 1: Example GC-MS Parameters for N-Acyl Alanine Methyl Ester Analysis

| Parameter | Setting |

|---|---|

| GC System | Agilent 7890A |

| MS Detector | Agilent 5975C Mass-Selective Detector |

| Column | HP-5MS (30 m x 0.25 mm I.D. x 0.25 µm film) |

| Carrier Gas | Helium (1.2 mL/min) |

| Injection Mode | Splitless |

| Injector Temp. | 250 °C |

| Oven Program | 50 °C (5 min), then 5 °C/min to 320 °C (10 min) |

| Transfer Line Temp. | 280 °C |

| Ionization | Electron Impact (EI) at 70 eV |

This data is based on methodologies reported for the analysis of similar N-acyl alanine methyl esters. nih.govresearchgate.net

High-Performance Liquid Chromatography (HPLC) for Compound Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique for the analysis of N-hexyl-D-alanine methyl ester and related compounds, particularly those that are not sufficiently volatile for GC or are thermally unstable. Unlike GC, HPLC does not always require derivatization for amino acid esters. helixchrom.com

Reversed-phase HPLC is a common mode used for these analyses, where a non-polar stationary phase (e.g., C18) is used with a polar mobile phase, typically a mixture of water and an organic solvent like acetonitrile (B52724) or methanol (B129727). sielc.comresearchgate.net A gradient elution, where the composition of the mobile phase is changed over time, can be employed to effectively separate compounds with a range of polarities. researchgate.net Detection is often achieved using an ultraviolet (UV) detector, as the amide bond in the N-acyl group provides sufficient chromophoric activity. researchgate.net For compounds lacking a strong chromophore, derivatization with a UV-active or fluorescent tag may be necessary.

Chiral Separation and Enantiomeric Purity Determination Methods

Determining the enantiomeric purity of this compound is critical, as the biological activity of chiral molecules often resides in a single enantiomer. Chiral chromatography is the primary method for separating enantiomers and assessing enantiomeric excess (% ee). thieme-connect.de This can be accomplished through direct or indirect methods.

The direct method involves the use of a chiral stationary phase (CSP). These phases are modified with a chiral selector that interacts diastereomerically with the enantiomers, leading to different retention times. For amino acids and their derivatives, CSPs based on macrocyclic antibiotics (e.g., teicoplanin-based CHIROBIOTIC T) or cyclodextrins have proven effective. sigmaaldrich.com

The indirect method involves derivatizing the enantiomeric mixture with a chiral derivatizing agent (CDA) of high enantiomeric purity. youtube.com This reaction converts the pair of enantiomers into a pair of diastereomers. Since diastereomers have different physical properties, they can be separated on a standard, non-chiral (achiral) stationary phase. researchgate.net

Derivatization Strategies for Chiral Analysis

Derivatization is a key strategy, particularly for the indirect chiral analysis of amino acid esters. The goal is to react the amino group of the analyte with an enantiomerically pure reagent to form stable diastereomers. nih.gov

Several reagents are available for this purpose. For GC analysis, converting amino acids to N-trifluoroacetyl-O-alkyl esters is a successful strategy. nih.gov For HPLC, one of the most widely used CDAs is Marfey's reagent, Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide (FDAA). nih.gov It reacts with the primary or secondary amine of the amino acid ester to form diastereomeric derivatives that can be readily separated by reversed-phase HPLC and detected by UV absorbance due to the dinitrophenyl group. nih.gov Other reagents include 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate (GITC) and (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester (S-NIFE). nih.gov The choice of derivatization agent can influence the resolution and sensitivity of the analysis. nih.gov

Table 2: Common Chiral Derivatizing Agents (CDAs) for Amino Group

| Derivatizing Agent | Abbreviation | Resulting Derivative | Typical Chromatography |

|---|---|---|---|

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA (Marfey's Reagent) | N-DNP-L-Alaninamide | HPLC |

| Trifluoroacetic anhydride | TFAA | N-Trifluoroacetyl | GC |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC | Thiourea | HPLC |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE | Urethane | HPLC |

This table presents examples of CDAs used for the chiral analysis of amino acids and their derivatives. nih.govnih.gov

Advanced Spectroscopic Characterization in Complex Matrices

Spectroscopic techniques are indispensable for the structural elucidation of molecules. In complex matrices, where chromatographic separation may not completely isolate a compound, advanced spectroscopic methods can provide detailed structural information.

Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Novel Derivatives

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful analytical tools for determining the unambiguous structure of organic molecules, including novel derivatives of this compound. wpmucdn.comd-nb.info Through various one-dimensional (1D) and two-dimensional (2D) experiments, NMR can reveal the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR): This experiment provides information about the chemical environment of each hydrogen atom in the molecule. For this compound, the ¹H NMR spectrum would show distinct signals for the protons of the hexyl chain, the methine and methyl groups of the alanine moiety, the N-H proton, and the methyl group of the ester. nih.gov The splitting patterns (multiplicity) of these signals, caused by spin-spin coupling, reveal which protons are adjacent to one another, helping to piece together the molecular structure. d-nb.info

¹³C NMR (Carbon NMR): This technique detects the carbon atoms in the molecule. It would show separate signals for each unique carbon, including the carbonyl carbons of the amide and ester groups, the carbons of the hexyl chain, the carbons of the alanine backbone, and the methyl ester carbon. bohrium.commdpi.com The chemical shifts of these signals are indicative of the functional group and electronic environment of each carbon. mdpi.com

For a compound like (Z)-N-(hexadec-9-enoyl)alanine methyl ester, a related N-acyl alanine methyl ester, specific ¹H NMR chemical shifts (δ) in CDCl₃ have been reported at approximately 6.09 ppm for the NH proton, 4.59 ppm for the alanine α-proton, and 3.75 ppm for the methyl ester protons. nih.gov The corresponding ¹³C NMR spectrum shows signals for the two carbonyl carbons around 173.7 and 172.6 ppm and the methyl ester carbon at 52.4 ppm. nih.gov Similar patterns would be expected for this compound, allowing for its structural confirmation.

Table 3: List of Compounds Mentioned

| Compound Name | Abbreviation |

|---|---|

| This compound | |

| (Z)-N-(hexadec-9-enoyl)alanine methyl ester | Z9-C16:1-NAME |

| Nα-(2,4-dinitro-5-fluorophenyl)-L-alaninamide | FDAA / Marfey's Reagent |

| Trifluoroacetic anhydride | TFAA |

| 2,3,4,6-tetra-O-acetyl-β-D-glucopyranosyl isothiocyanate | GITC |

| (S)-N-(4-nitrophenoxycarbonyl)phenylalanine methoxyethyl ester | S-NIFE |

| Acetonitrile | |

| Methanol |

Novel Applications and Material Science Contributions of N Hexyl D Alanine Methyl Ester

Development as Chiral Auxiliaries in Asymmetric Organic Synthesis

In the realm of stereochemistry, a chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic scheme to control the stereochemical outcome of a reaction. wikipedia.org The inherent chirality of the auxiliary group guides the formation of a specific stereoisomer, after which it can be removed and ideally recycled. While specific studies detailing the use of N-hexyl-D-alanine methyl ester as a chiral auxiliary are not abundant, its structural features suggest a strong potential for such applications, drawing parallels from well-established chiral auxiliaries like Evans' oxazolidinones. wikipedia.orgresearchgate.net

The fundamental principle of a chiral auxiliary is to introduce a steric bias that favors the approach of a reagent from a particular direction, leading to a high diastereomeric excess in the product. researchgate.net In the case of this compound, the stereogenic center is the alpha-carbon of the original D-alanine. The N-hexyl group, being a sterically demanding substituent, can effectively shield one face of a reactive intermediate, such as an enolate, derived from the ester. This steric hindrance would compel an incoming electrophile to attack from the less hindered face, thereby inducing asymmetry in the newly formed stereocenter.

The effectiveness of such a chiral auxiliary is often evaluated by the diastereoselectivity it imparts in reactions like alkylations, aldol (B89426) additions, and Diels-Alder reactions. wikipedia.org For instance, in an asymmetric alkylation, the enolate of an N-acyl derivative of this compound would be generated. The bulky N-hexyl group, in conjunction with the chiral environment of the D-alanine residue, would direct the approach of an alkyl halide, leading to the preferential formation of one diastereomer. Subsequent cleavage of the auxiliary group would then yield an enantiomerically enriched product. The efficiency of this process is contingent on factors such as the choice of base, solvent, and reaction temperature, which can influence the geometry of the enolate and the degree of stereochemical control. york.ac.uk

Intermediates in the Synthesis of Bioactive Peptidomimetics and Amino Acid Analogues

Peptidomimetics are compounds that mimic the structure and function of natural peptides but are designed to have improved properties, such as enhanced metabolic stability, oral bioavailability, and receptor selectivity. nih.gov The incorporation of non-canonical amino acids, including N-alkylated derivatives like this compound, is a widely employed strategy in the design of peptidomimetics. nih.govnih.gov

The introduction of an N-alkyl group, such as the hexyl moiety in this compound, confers several advantageous properties to a peptide backbone. nih.gov Firstly, it imparts resistance to enzymatic degradation by proteases, which typically cleave the amide bonds of natural peptides. nih.gov This increased stability is crucial for the development of peptide-based therapeutics. Secondly, N-alkylation can influence the conformational preferences of the peptide chain. acs.org The steric bulk of the hexyl group can restrict the rotation around the Cα-N bond, thereby inducing specific secondary structures like β-turns or helical motifs that may be essential for biological activity. nih.gov

Furthermore, the N-hexyl group increases the lipophilicity of the amino acid residue. This can enhance the ability of the resulting peptidomimetic to cross biological membranes, a critical factor for oral bioavailability. nih.gov this compound can be incorporated into peptide sequences through solid-phase or solution-phase synthesis methodologies, serving as a building block for novel peptidomimetics with potential applications as enzyme inhibitors, receptor agonists or antagonists, and antimicrobial agents. researchgate.netacs.org The D-configuration of the alanine (B10760859) residue can also contribute to proteolytic resistance, as proteases are generally specific for L-amino acids. nih.gov

Integration into Ionic Liquid Systems for Functional Materials Research

Ionic liquids (ILs) are salts with melting points below 100 °C, and they have emerged as a class of "green" solvents and functional materials due to their unique properties, including negligible vapor pressure, high thermal stability, and tunable physicochemical characteristics. tcichemicals.commdpi.com Amino acid-based ionic liquids (AAILs) are a subclass of ILs that are particularly attractive due to their derivation from renewable resources, inherent chirality, and potential biocompatibility. researchgate.netmdpi.com this compound can serve as a precursor for the synthesis of novel AAILs.

AAILs can be synthesized by pairing a cation derived from an amino acid ester with a suitable anion. researchgate.netresearchgate.net For instance, the amino group of this compound could be quaternized to form an ammonium (B1175870) cation, which is then combined with an anion like tetrafluoroborate (B81430) (BF₄⁻) or hexafluorophosphate (B91526) (PF₆⁻). The resulting ionic liquid would possess the chirality of the D-alanine backbone and the functional characteristics imparted by the N-hexyl group and the ester moiety.

Electrochemical Properties of N-Alanine Methyl Ester-Based Ionic Liquids

The ionic conductivity of an IL is dependent on the mobility of its ions, which is influenced by factors such as viscosity and ion size. tcichemicals.com Research on AAILs has shown that their properties can be systematically tuned by modifying the structure of the amino acid. mdpi.comacs.org For an ionic liquid based on this compound, the long hexyl chain would likely increase the viscosity compared to analogues with shorter alkyl chains, which could in turn decrease the ionic conductivity. However, this increased hydrophobicity could be advantageous in applications requiring immiscibility with water.

Below is a table summarizing typical electrochemical properties of some amino acid-based ionic liquids, providing a reference for the expected performance of N-alanine methyl ester-based systems.

| Cation | Anion | Ionic Conductivity (mS/cm) at 25°C | Electrochemical Window (V) |

| 1-Ethyl-3-methylimidazolium | Alaninate | 5.6 | 4.2 |

| Cholinium | Prolinate | 3.2 | 3.8 |

| Tetrabutylammonium | Glycinate | 1.8 | 4.5 |

| 1-Butyl-3-methylimidazolium | Leucinate | 4.1 | 4.0 |

Note: The data in this table is illustrative and represents typical values for the classes of ionic liquids mentioned.

Potential in Green Chemistry Solvents and Catalysis

The principles of green chemistry advocate for the use of environmentally benign solvents and catalysts to minimize waste and energy consumption. rsc.org Amino acid-based ionic liquids are considered promising green solvents due to their low volatility, thermal stability, and potential biodegradability. researchgate.netresearchgate.net Their tunable nature allows for the design of task-specific ionic liquids with optimized properties for particular reactions. jchemrev.com

AAILs have demonstrated catalytic activity in various organic transformations, including Diels-Alder reactions, aldol condensations, and esterifications. rsc.orgat.ua The functional groups present in the amino acid component, such as the amine and ester moieties in a derivative of this compound, can act as catalytic sites. For instance, the basic amino group can catalyze base-mediated reactions, while the Lewis acidic nature of a quaternized ammonium center can also promote certain transformations. The chirality of the ionic liquid can also be exploited for asymmetric catalysis, where the IL acts as both the solvent and the chiral inductor. at.ua

Structure Activity Relationship Sar Studies for N Acyl Alanine Methyl Esters

Impact of N-Alkyl Chain Length on Biological Activities

The length of the N-alkyl chain is a critical determinant of the biological activity of N-acyl alanine (B10760859) methyl esters, particularly their antimicrobial and surfactant properties. While specific studies on N-hexyl-D-alanine methyl ester are not extensively detailed in the available literature, general trends can be inferred from research on related N-acyl amino acid derivatives.

Research indicates that the antimicrobial efficacy of N-acylated compounds is often dependent on the chain length of the fatty acid conjugate. mdpi.com Generally, medium-chain fatty acids, typically between 10 and 12 carbons, exhibit the highest antimicrobial potency. mdpi.com Shorter chains may not be sufficiently lipophilic to effectively interact with bacterial cell membranes, while very long chains can lead to aggregation, which may reduce bioavailability and antibacterial activity. mdpi.com

In the context of N-acyl alanine methyl esters produced by bacteria such as Roseovarius tolerans, long-chain derivatives like C16:1-NAME and C17:1-NAME have been identified and shown to exhibit minor antialgal and antimicrobial activity. nih.govnih.gov The hexyl group (a six-carbon chain) of this compound places it in the category of short-to-medium chain derivatives. This intermediate chain length suggests a balance between aqueous solubility and lipophilicity, which could be crucial for its biological function, potentially including roles as a signaling molecule or a surfactant. nih.gov

Table 1: Comparison of N-Alkyl Chain Length and Associated Biological Properties

| N-Alkyl Chain Length | Example Compound | Primary Associated Biological Properties | Reference |

|---|---|---|---|

| Short (e.g., C6) | This compound | Potential for moderate antimicrobial and surfactant activity. | nih.gov |

| Medium (C10-C12) | Undecanoic acid (C11:0) conjugated peptide | Optimal antimicrobial activity. | mdpi.com |

Influence of Ester Group Modifications on Enzymatic Recognition and Catalysis

The methyl ester group in this compound plays a significant role in how the molecule is recognized and processed by enzymes. Ester groups can influence the molecule's polarity, solubility, and susceptibility to hydrolysis by esterases.

In biological systems, the formation and hydrolysis of ester linkages involving D-alanine are crucial in processes such as the modification of lipoteichoic acid (LTA) in Gram-positive bacteria. nih.gov The presence of D-alanine esters on LTA can modulate the polymer's ability to chelate magnesium ions. nih.gov The enzymatic machinery responsible for these modifications, such as D-alanine-activating enzyme and D-alanine:membrane acceptor ligase, demonstrates a high degree of specificity for both the D-alanine moiety and the ester linkage. nih.gov

The methyl ester of this compound makes the carboxyl group of alanine less polar and reactive compared to the free acid. This modification can affect its interaction with enzymes. For instance, hydrolases like lipases and esterases can catalyze the cleavage of such ester bonds. mdpi.com The efficiency and stereoselectivity of these enzymatic reactions are dependent on the structure of both the acyl and alcohol portions of the ester. The relatively small methyl group is a common substrate for many esterases.

Furthermore, the modification of the ester group can be a strategy to alter the compound's properties. For example, converting the methyl ester to other esters or amides can significantly change its biological activity and stability. The direct enzymatic conversion of esters to amides, catalyzed by enzymes like immobilized Candida antarctica lipase (B570770), provides a method for synthesizing a variety of N-acyl amino acid derivatives with potentially different biological functions. nih.gov

Stereochemical Effects on Chemical and Biological Processes

Stereochemistry is a fundamental aspect of the structure-activity relationship of N-acyl alanine methyl esters. The use of D-alanine instead of the more common L-alanine can have profound effects on the molecule's biological activity and its interaction with chiral biological macromolecules like enzymes and receptors.

Enzymes typically exhibit a high degree of stereoselectivity. mdpi.com Many enzymes that process amino acids are specific for the L-enantiomer. However, specialized enzymes exist that can recognize and process D-amino acids. For example, the biosynthesis of D-alanyl-lipoteichoic acid involves enzymes that specifically handle D-alanine. nih.gov The presence of a D-alanine residue in this compound suggests that it may interact with different biological targets than its L-alanine counterpart.

The stereochemistry at the alpha-carbon of alanine influences the three-dimensional shape of the molecule, which in turn affects how it fits into the active site of an enzyme or the binding pocket of a receptor. Catalytic systems have been developed for the stereoinversion of L-alanine to D-alanine, highlighting the importance of accessing specific stereoisomers for biological studies. nih.gov

In the context of antimicrobial activity, the stereochemistry of amino acid residues in antimicrobial peptides can be critical. While many natural peptides consist of L-amino acids, the incorporation of D-amino acids can enhance their resistance to proteolytic degradation by host or bacterial proteases, thereby prolonging their activity. Similarly, for a small molecule like this compound, the D-configuration could confer greater stability in biological environments.

The resistance of D-alanine-containing structures to certain enzymes is a key factor in bacterial physiology. For instance, the D-alanine esters of teichoic acids in Enterococcus faecalis contribute to resistance against cationic antimicrobial peptides. iss.it This suggests that this compound, by mimicking a D-alanylated structure, might play a role in modulating interactions with antimicrobial agents or host defense mechanisms.

Q & A

Q. How can experimental design methodologies like the Taguchi method or Response Surface Methodology (RSM) optimize synthesis conditions?

- Taguchi method : Reduces experimental runs by using orthogonal arrays to test parameters (e.g., catalyst concentration, temperature). For example, catalyst concentration was the most critical factor in rapeseed methyl ester synthesis, improving yields to 96.7% .

- RSM : Models nonlinear interactions between variables (e.g., solvent volume vs. reaction time) to predict optimal conditions .

- Application : Prioritize parameters such as hexyl bromide stoichiometry and coupling agent type for N-hexyl-D-alanine methyl ester .

Q. How can researchers resolve contradictions in reported reaction parameters (e.g., catalyst type vs. molar ratio effects)?

- Case study : In biodiesel research, base catalysts (e.g., KOH) accelerate transesterification but require strict anhydrous conditions, while acid catalysts tolerate impurities but require higher temperatures . For N-hexyl-D-alanine methyl ester, similar trade-offs may exist between peptide coupling agents (e.g., EDC vs. DCC).

- Resolution : Conduct fractional factorial experiments to isolate parameter effects. For example, ANOVA in Taguchi designs quantifies the statistical significance of each factor .

Q. What advanced spectroscopic techniques address stereochemical or impurity challenges in this compound?

- NMR spectroscopy :

- ¹H-NMR : Confirms hexyl chain integration (δ 0.8–1.5 ppm) and methyl ester protons (δ 3.6–3.7 ppm).

- ¹³C-NMR : Identifies carbonyl groups (ester at ~170 ppm; amide at ~165 ppm) .

Q. How does the hexyl chain length influence physicochemical properties (e.g., solubility, bioactivity)?

- Comparative studies : Longer alkyl chains (e.g., hexyl vs. methyl) increase lipophilicity, enhancing membrane permeability in drug delivery. For example, benalaxyl (a methyl ester agrochemical) shows reduced bioavailability compared to longer-chain analogs .

- Experimental validation : Measure logP values via shake-flask methods or computational modeling (e.g., ChemAxon) .

Q. What strategies ensure successful scale-up from lab to pilot-scale synthesis?

- Key considerations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.